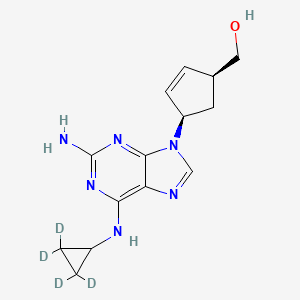

Abacavir-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Abacavir-d4

This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of Abacavir-d4, an isotopically labeled form of the potent antiviral drug Abacavir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties of Abacavir-d4

Abacavir-d4 is a deuterated analog of Abacavir, where four hydrogen atoms on the cyclopropylamino group are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Abacavir.

General Information

| Property | Value | Reference |

| Chemical Name | (1S,4R)-4-[2-amino-6-(cyclopropyl-2,2,3,3-d4-amino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | [1] |

| Synonyms | (1S-cis)-4-[2-Amino-6-(cyclopropylamino-d4)-9H-purin-9-yl]-2-cyclopentene-1-methanol; 1592U89-d4; ABC-d4 | |

| Intended Use | Internal standard for the quantification of abacavir by GC- or LC-MS. | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄D₄N₆O | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| CAS Number | 1260619-56-4 | [1] |

| Appearance | Solid | [1] |

| Solubility | Acetonitrile:Methanol (1:1): soluble; DMSO: soluble | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

Synthesis of Abacavir-d4

The key step is the introduction of the deuterated cyclopropylamino group. This is typically achieved by using a deuterated cyclopropylamine in the final steps of the synthesis.

Proposed Synthetic Pathway

The synthesis of Abacavir-d4 can be envisioned in two main stages:

-

Synthesis of the Purine Core: Preparation of the key intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.

-

Coupling and Final Product Formation: Reaction of the purine intermediate with cyclopropyl-d4-amine to yield Abacavir-d4.

References

The Role of Abacavir-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Abacavir-d4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug Abacavir. Utilizing a deuterated internal standard is a critical component of robust and reliable analytical method development, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document will detail the core principles of its use, present collated quantitative data from validation studies, provide a representative experimental protocol, and visualize key related pathways.

Core Principle: Mitigating Analytical Variability with an Isotope-Labeled Internal Standard

In quantitative mass spectrometry, the primary challenge is to control for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, matrix effects, and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibration standards, and quality controls.[2] The IS co-elutes with the analyte and experiences similar variations during the analytical process, allowing for accurate normalization of the analyte's signal.[3]

Abacavir-d4 is the deuterium-labeled analog of Abacavir and serves as an ideal internal standard for its quantification.[4][5] Deuterated internal standards are considered the gold standard in mass spectrometry-based bioanalysis because their behavior is nearly identical to that of the unlabeled analyte in terms of extraction recovery, chromatographic retention time, and ionization efficiency.[6] The mass difference between Abacavir and Abacavir-d4 allows the mass spectrometer to differentiate between the two compounds, while their near-identical chemical properties ensure they behave similarly throughout the analytical process.[1] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.[1]

The use of a stable isotope-labeled internal standard like Abacavir-d4 is highly recommended in bioanalytical method validation as it can significantly improve the accuracy, precision, and robustness of the assay.[7]

Quantitative Data Summary

The following tables summarize key validation parameters from published LC-MS/MS methods for the quantification of Abacavir, some of which have utilized an internal standard. While not all studies explicitly used Abacavir-d4, the data is representative of the performance characteristics achievable with a robust internal standard.

Table 1: Linearity and Range of Quantification for Abacavir in Human Plasma

| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |

| 29.8 - 9318 | > 0.99 | Granisetron | [8][9] |

| 20 - 10000 | > 0.99 | Tenofovir | [6] |

| 1 - 10000 | Not Reported | Tenofovir | [10] |

| 100.0 - 7000.0 | > 0.99 | Nelfinavir | [11] |

| 10 - 10,000 | ≥ 0.99 | Not specified | [2] |

Table 2: Accuracy and Precision of Abacavir Quantification in Human Plasma

| Concentration Level (ng/mL) | Within-run Precision (%RSD) | Between-run Precision (%RSD) | Within-run Accuracy (%) | Between-run Accuracy (%) | Internal Standard Used | Reference |

| LLOQ, Low, Mid, High | 2.1 - 4.3 | Not Reported | 90.3 - 104.8 | Not Reported | Tenofovir | [6] |

| Low, Mid, High | 1.2 - 13.1 | 1.2 - 13.1 | -14.5 - 18.1 | -14.5 - 18.1 | Tenofovir | [10] |

| LLOQ | 3.51 | 5.80 | Not Reported | Not Reported | Nelfinavir | [11] |

| 20, 400, 5000 | ≤ 8.7 | ≤ 8.7 | ≤ ±12.0 | ≤ ±12.0 | Not specified | [2] |

Table 3: Recovery of Abacavir from Human Plasma

| Concentration Level | Mean Recovery (%) | Internal Standard Recovery (%) | Internal Standard Used | Reference |

| Low, Mid, High | 62.86 - 63.62 | 60.71 - 62.49 | Tenofovir | [6] |

| Not Specified | 86.8 | Not Reported | Granisetron | [8][9] |

| Not Specified | 86.0 - 111.1 | Not Reported | Tenofovir | [10] |

| Not Specified | 59.32 | 105.18 | Nelfinavir | [11] |

| Low, Mid, High | ≥ 92 | Not Reported | Not specified | [2] |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Abacavir in human plasma using an internal standard, synthesized from various published methods. The use of Abacavir-d4 is specified as the ideal internal standard.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Abacavir-d4 internal standard working solution (concentration to be optimized during method development).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of a mixture of ethyl acetate and dichloromethane (90:10, v/v).[8][9]

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 150 mm × 4.6 mm, 5-µm particle size).[8][9]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium acetate buffer (pH 5, adjusted with acetic acid) and acetonitrile (e.g., 20:80 v/v).[6]

-

Injection Volume: 5 µL.[6]

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both Abacavir and Abacavir-d4.

-

Mandatory Visualizations

Abacavir Metabolism and Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[12] CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and terminates viral DNA chain elongation upon incorporation.[12][13] The major routes of Abacavir metabolism in the liver involve alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT) to form inactive metabolites.[14]

Caption: Metabolic and activation pathway of Abacavir.

Experimental Workflow for Abacavir Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Abacavir in plasma samples using Abacavir-d4 as an internal standard.

Caption: Bioanalytical workflow for Abacavir quantification.

Logical Relationship of Internal Standard Function

This diagram illustrates the logical principle behind using an internal standard to correct for analytical variability.

Caption: Logic of internal standard correction.

References

- 1. ClinPGx [clinpgx.org]

- 2. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

Abacavir-d4 CAS number and molecular weight

This technical guide provides comprehensive information on Abacavir-d4, a deuterated isotopologue of the antiretroviral drug Abacavir. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and other research applications requiring a stable isotope-labeled internal standard for the quantification of Abacavir.

Core Physicochemical Data

Quantitative data for Abacavir-d4 is summarized in the table below. It is important to note that two distinct CAS numbers are currently assigned to this compound by different suppliers.

| Parameter | Value | Source(s) |

| CAS Number | 1260619-56-4 or 1217731-56-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₄D₄N₆O | [2][3] |

| Molecular Weight | 290.36 g/mol | [2][3][7][8] |

Mechanism of Action and Metabolic Pathway of Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[2] It is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[2][4][5] CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator when incorporated into the viral DNA, thus preventing the replication of the virus.[2][4][5]

The metabolic activation of Abacavir to Carbovir Triphosphate (CBV-TP) is a critical process for its antiviral activity. The following diagram illustrates this intracellular signaling pathway.

Caption: Metabolic activation pathway of Abacavir to its active form, Carbovir Triphosphate (CBV-TP).

Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS

The following protocol provides a detailed methodology for the quantification of Abacavir in human plasma, utilizing Abacavir-d4 as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Abacavir in human plasma.

2. Materials and Reagents:

-

Abacavir reference standard

-

Abacavir-d4 (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Deionized water

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase column)

4. Standard Solutions Preparation:

-

Primary Stock Solutions: Prepare individual stock solutions of Abacavir and Abacavir-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Abacavir stock solution with a methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the Abacavir-d4 stock solution to an appropriate concentration for spiking into plasma samples.

5. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add the internal standard working solution (Abacavir-d4).

-

Add a protein precipitating agent, such as acetonitrile, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

6. LC-MS/MS Conditions:

-

Mobile Phase: A gradient or isocratic mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate suitable for the chosen column and system.

-

Column Temperature: Maintained at a constant temperature to ensure reproducible chromatography.

-

Injection Volume: A small, fixed volume of the reconstituted sample.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Abacavir and Abacavir-d4 should be optimized for maximum sensitivity and specificity.

7. Data Analysis:

-

Quantify Abacavir concentrations by calculating the peak area ratio of the analyte to the internal standard (Abacavir-d4).

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of Abacavir in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard like Abacavir-d4 is best practice in bioanalytical methods as it co-elutes with the analyte, has similar extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis.[9]

Experimental Workflow

The following diagram outlines the logical workflow for a typical bioanalytical study involving the quantification of Abacavir using Abacavir-d4 as an internal standard.

Caption: Workflow for the bioanalysis of Abacavir using a deuterated internal standard.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Abacavir - Wikipedia [en.wikipedia.org]

- 6. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Abacavir Pharmacokinetics During Chronic Therapy in HIV-1-Infected Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

A Technical Guide to Abacavir-d4: Sourcing, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Abacavir-d4, a deuterated analog of the antiretroviral drug Abacavir. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Abacavir in biological samples.[1] This document outlines key suppliers, the significance of the Certificate of Analysis (CoA), and detailed technical information relevant to its application in a research and drug development setting.

Abacavir-d4: Properties and Suppliers

Abacavir-d4 is a stable, isotopically labeled version of Abacavir, where four hydrogen atoms have been replaced with deuterium. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]

| Supplier | Website | Contact | Notes |

| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Offers Abacavir-d4 for research purposes.[1] |

| Simson Pharma | --INVALID-LINK-- | --INVALID-LINK-- | Provides Abacavir-d4 with an accompanying Certificate of Analysis.[3] |

| Cayman Chemical | --INVALID-LINK-- | N/A | Supplies Abacavir-d4 intended for use as an internal standard in GC- or LC-MS.[2] |

| Aladdin Scientific | --INVALID-LINK-- | --INVALID-LINK-- | Lists Abacavir-d4 for research applications.[4] |

| CRS Laboratories | --INVALID-LINK-- | N/A | Provides Abacavir-d4 as a pharmaceutical reference standard.[5] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | N/A | Offers Abacavir-d4 for research use.[6] |

| MedChemExpress | --INVALID-LINK-- | N/A | Supplies deuterium-labeled Abacavir for research, noting its use as a tracer and internal standard.[7] |

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document provided by the supplier that confirms the identity, purity, and quality of a chemical substance. For Abacavir-d4, the CoA is essential for ensuring the accuracy and reliability of experimental results. Researchers should always request and review the CoA before using the material.

Typical Data Presented in a Certificate of Analysis:

| Parameter | Description | Importance |

| Identity | Confirmation of the chemical structure, often by methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. | Ensures the correct compound is being used. |

| Purity | The percentage of the desired compound, typically determined by HPLC or GC. | High purity is crucial for accurate quantification. |

| Isotopic Enrichment | The percentage of molecules containing the deuterium label. | Confirms the effectiveness of the isotopic labeling. |

| Residual Solvents | The amount of any solvents remaining from the synthesis process. | Important for safety and to avoid interference in analytical methods. |

| Water Content | The percentage of water in the material, often determined by Karl Fischer titration. | Can affect the accurate weighing of the standard. |

Mechanism of Action and Metabolic Pathways of Abacavir

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[7][8] Its therapeutic effect relies on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and leads to the termination of the growing viral DNA chain.[4][8]

The following diagram illustrates the metabolic activation of Abacavir.

Caption: Intracellular metabolic activation pathway of Abacavir.

In the liver, Abacavir is primarily metabolized to inactive compounds by alcohol dehydrogenase and glucuronyl transferase, which are then excreted.[2]

Caption: Hepatic metabolism of Abacavir to inactive metabolites.

Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS with Abacavir-d4 as an Internal Standard

This section provides a representative experimental workflow for the quantification of Abacavir in human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.

Caption: General workflow for Abacavir quantification in plasma.

Detailed Methodologies:

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of Abacavir and Abacavir-d4 in a suitable solvent (e.g., methanol or a mixture of acetonitrile and methanol).

-

Prepare calibration standards by spiking known concentrations of Abacavir into blank human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed amount of Abacavir-d4 internal standard solution.

-

Perform protein precipitation by adding a precipitating agent such as acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The following table summarizes typical LC-MS/MS parameters for Abacavir analysis:

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Abacavir: e.g., m/z 287.1 -> 191.1Abacavir-d4: e.g., m/z 291.1 -> 191.1 |

4. Data Analysis:

-

Integrate the peak areas for both Abacavir and Abacavir-d4.

-

Calculate the peak area ratio of Abacavir to Abacavir-d4.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Abacavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of Abacavir-d4 for research and drug development professionals. For specific applications, it is imperative to consult detailed, peer-reviewed literature and to perform thorough method development and validation according to regulatory guidelines.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Abacavir - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

Abacavir Metabolism: A Technical Guide to Pathways and the Potential for d4-Labeled Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV. The document details the enzymatic processes involved in both its inactivation and bioactivation, presents key quantitative pharmacokinetic data, and outlines experimental protocols for its metabolic analysis. Furthermore, it explores the potential application of deuterium-labeled abacavir (d4-abacavir) in metabolic studies, a vital tool for modern drug development.

Core Metabolic Pathways of Abacavir

Abacavir undergoes extensive metabolism primarily in the liver, with two major pathways accounting for its inactivation and elimination. Concurrently, a distinct intracellular pathway leads to its pharmacologically active form.

Hepatic Metabolism: Inactivation and Elimination

The primary routes for the systemic metabolism of abacavir are oxidation by alcohol dehydrogenase (ADH) and glucuronidation by UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7] These processes convert abacavir into inactive metabolites that are readily excreted.

-

Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH catalyzes the oxidation of abacavir to a 5'-carboxylate metabolite, designated as 2269W93.[1][2][3][5][6][7]

-

Glucuronidation by UDP-Glucuronosyltransferases (UGTs): UGT enzymes conjugate a glucuronic acid moiety to abacavir, forming the 5'-glucuronide metabolite, 361W94.[1][2][3][4][5][6][7] The specific UGT isoforms involved in this reaction have not been definitively identified in the available literature.[8]

A mass balance study in humans revealed that after an oral dose, approximately 83% of abacavir is eliminated in the urine and 16% in the feces.[1][2][3][5] The urinary metabolites are predominantly the 5'-glucuronide (accounting for about 36% of the dose) and the 5'-carboxylate (about 30% of the dose).[1][2][3][5] Less than 2% of the administered dose is excreted as unchanged abacavir.[1][2][3][5]

dot

References

- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Reactome | abacavir + UDP-glucuronate => abacavir 5'-glucuronide + UDP [reactome.org]

Navigating the Solubility and Stability of Abacavir-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Abacavir-d4, a deuterated analog of the potent antiretroviral agent Abacavir. Understanding these fundamental physicochemical properties is critical for the accurate preparation of stock solutions, ensuring the integrity of analytical standards, and the overall success of preclinical and clinical research. This document synthesizes available data, outlines relevant experimental protocols, and presents visual workflows to support laboratory investigations.

Solubility Profile of Abacavir-d4

Precise quantitative solubility data for Abacavir-d4 in a wide range of organic solvents is not extensively published. However, based on available information for Abacavir and its sulfate salt, which are expected to have very similar solubility characteristics to the deuterated form, the following provides a summary of its solubility.

Table 1: Solubility of Abacavir and its Analogs in Various Solvents

| Compound | Solvent | Solubility | Citation |

| Abacavir-d4 | Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1][2] |

| Abacavir-d4 | Methanol | Slightly soluble | [1][2] |

| Abacavir | Dimethyl Sulfoxide (DMSO) | 57 mg/mL | [3] |

| Abacavir | Ethanol | 57 mg/mL | [3] |

| Abacavir sulfate | Dimethyl Sulfoxide (DMSO) | ~0.15 mg/mL | [4] |

| Abacavir sulfate | Dimethyl Sulfoxide (DMSO) | 45 mg/mL (Sonication recommended) | [5] |

| Abacavir sulfate | Water | ~77 mg/mL at 25°C | [6] |

It is important to note that for hygroscopic compounds like Abacavir-d4, the presence of moisture can significantly impact solubility. Therefore, the use of fresh, anhydrous solvents is recommended.[1][3]

Stability of Abacavir-d4 in Organic Solvents

The long-term stability of Abacavir-d4 in organic solvents under typical laboratory storage conditions is not well-documented. However, forced degradation studies performed on Abacavir sulfate provide valuable insights into its degradation pathways and the stability-indicating methods that can be employed.

For optimal stability, it is recommended to store Abacavir-d4 as a solid at -20°C under an inert atmosphere.[1] As the compound is hygroscopic, it is crucial to minimize its exposure to moisture.[1]

Forced degradation studies on Abacavir sulfate have shown that it is susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[7]

Experimental Protocols

General Protocol for Solution Stability Assessment

A common approach to evaluating the stability of a compound in solution involves monitoring its concentration over time under specific storage conditions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solution Stability Assessment

Forced Degradation Study Protocol (Adapted from Abacavir Sulfate Studies)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following is a generalized protocol based on studies of Abacavir sulfate.

Methodology for Forced Degradation Studies

Key Steps in Forced Degradation:

-

Acid and Base Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 1N HCl) and a base (e.g., 1N NaOH) at room temperature or elevated temperatures for a defined period.[7]

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.[7]

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) for several days.[7]

-

Photolytic Degradation: The solid drug substance is exposed to UV and visible light for an extended period.[7]

Following exposure to these stress conditions, the samples are prepared and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion

While specific quantitative data for the solubility and long-term stability of Abacavir-d4 in organic solvents is limited, the available information on Abacavir and its sulfate salt provides a strong foundation for its handling and use in a research setting. It is recommended that researchers perform their own solubility and stability assessments for their specific experimental conditions and solvent systems. The protocols and workflows outlined in this guide offer a systematic approach to generating this critical data, ensuring the accuracy and reliability of future research involving Abacavir-d4.

References

- 1. usbio.net [usbio.net]

- 2. Abacavir-d4 | 1260619-56-4 [amp.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Abacavir sulfate | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Abacavir in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Abacavir in human plasma. Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in antiretroviral therapy for HIV infection.[1] The method utilizes Abacavir-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[2][3] A simple protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been developed based on a synthesis of established techniques and provides a reliable workflow for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocols

Chemicals and Reagents

-

Abacavir sulfate (Reference Standard)

-

Abacavir-d4 (Internal Standard)[2]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Control Human Plasma (K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Abacavir and Abacavir-d4 in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Abacavir stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.[4]

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Abacavir-d4 stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for each blank, CC, QC, and unknown sample.

-

Pipette 100 µL of the appropriate matrix (control plasma for blanks, CCs, and QCs; study sample for unknowns) into the labeled tubes.

-

Spike 10 µL of the appropriate Abacavir working standard into each tube (except for the blank and zero samples).

-

Add 20 µL of the IS working solution (100 ng/mL Abacavir-d4) to all tubes except the blank.

-

To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

-

Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Instrumentation and Conditions

A standard high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The following conditions are recommended based on common practices.

Liquid Chromatography (LC) Parameters

The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from matrix components.

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | ~ 5 minutes |

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for detection.

| Parameter | Abacavir | Abacavir-d4 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | 287.2 | 291.2 |

| Product Ion (Q2) m/z | 191.2 | 191.2 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for the specific instrument (Typical: 20-35 eV) | Optimized for the specific instrument (Typical: 20-35 eV) |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The precursor ion for Abacavir-d4 is +4 amu compared to Abacavir due to the four deuterium atoms.[2] The fragmentation is expected to yield the same primary product ion as the unlabeled compound, as the deuterium atoms are located on the stable cyclopropyl ring.[2][5]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Workflow for Abacavir quantification.

Method Validation and Performance

For implementation, this method should be fully validated according to regulatory guidelines. Typical validation parameters include:

-

Linearity: The method is expected to be linear over a concentration range relevant to clinical samples (e.g., 5 - 5000 ng/mL).[6]

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15%, and accuracy (%RE) should also be within ±15% (±20% at the LLOQ).

-

Selectivity: No significant interfering peaks should be observed at the retention times of Abacavir and Abacavir-d4 in blank plasma samples.

-

Matrix Effect: The ionization of the analyte and IS should not be significantly suppressed or enhanced by the plasma matrix.

-

Recovery: Extraction recovery should be consistent and reproducible across the calibration range.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Abacavir in human plasma. The use of a stable isotope-labeled internal standard (Abacavir-d4) and a straightforward protein precipitation protocol makes this method well-suited for high-throughput applications in therapeutic drug monitoring and pharmacokinetic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Abacavir using Abacavir-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Abacavir in biological matrices, primarily human plasma, utilizing Abacavir-d4 as an internal standard. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Accurate and precise quantification of Abacavir in biological fluids is crucial for optimizing patient dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.

This document serves as a comprehensive guide, offering detailed experimental protocols, a comparative summary of quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable sample preparation technique for their specific analytical needs.

Quantitative Data Summary

The selection of a sample preparation method is a critical step in bioanalytical method development, impacting recovery, cleanliness of the extract, and the overall sensitivity and robustness of the assay. The following table summarizes key quantitative parameters for the three discussed techniques, providing a basis for comparison.

| Sample Preparation Method | Analyte Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Key Findings & Considerations | Reference(s) |

| Protein Precipitation (PPT) | ~87.9% | 20 | 29.8 - 9318 | Simple and fast, but may result in significant matrix effects due to less effective removal of endogenous components. | [1] |

| Liquid-Liquid Extraction (LLE) | 62.86 - 63.62% | 20 | 20 - 10000 | Offers a good balance between sample cleanup and analyte recovery. Can be optimized by solvent selection. | [2] |

| Solid-Phase Extraction (SPE) | High (not specified for Abacavir alone) | Lower (not specified) | Wide (not specified) | Provides the cleanest extracts, minimizing matrix effects, but requires more extensive method development. | [3] |

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT) for Abacavir in Human Plasma

This protocol describes a simple and rapid method for the extraction of Abacavir from human plasma by precipitating plasma proteins with a solvent.

Materials:

-

Human plasma samples

-

Abacavir standard solutions

-

Abacavir-d4 internal standard (IS) solution

-

Acetonitrile (ACN), ice-cold

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Spike with the Abacavir-d4 internal standard solution.

-

Vortex for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Abacavir in Human Plasma

This protocol details a liquid-liquid extraction method for the purification and concentration of Abacavir from human plasma.

Materials:

-

Human plasma samples (100 µL)

-

Abacavir standard solutions

-

Abacavir-d4 internal standard (IS) solution

-

Extraction solvent: Ethyl acetate and dichloromethane (90:10, v/v)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of human plasma into a clean tube.

-

Add the Abacavir-d4 internal standard solution.

-

Add 1 mL of the extraction solvent (ethyl acetate:dichloromethane, 90:10, v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 300 µL of the reconstitution solution.[4]

-

Vortex for 30 seconds.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Antiretrovirals in Human Plasma

This protocol is based on a method for the simultaneous analysis of several antiretroviral drugs, with Abacavir used as an internal standard, and can be adapted for the specific analysis of Abacavir.[3]

Materials:

-

Human plasma samples

-

Abacavir standard solutions

-

Abacavir-d4 internal standard (IS) solution

-

SPE cartridges (e.g., Purity advance C18)

-

Methanol

-

0.01% Formic acid in water

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

To 0.1 mL of plasma, add 0.05 mL of 10 µg/mL Abacavir-d4 internal standard solution.[5]

-

Add varying concentrations of Abacavir standard solutions for calibration curve points.[5]

-

Vortex for 10 minutes.[5]

-

Add methanol to precipitate proteins.[5]

-

Vortex for another 5 minutes and then centrifuge for 10 minutes.[5]

-

Collect the supernatant.[5]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.01% formic acid in water.

-

-

Sample Loading:

-

Load the pre-treated supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.01% formic acid in water to remove polar interferences.

-

-

Elution:

-

Elute Abacavir and Abacavir-d4 with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

-

Analysis:

-

Inject an aliquot into the LC-MS/MS system.

-

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of Abacavir and its internal standard, Abacavir-d4. These should be optimized for the specific instrument used.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Abacavir: m/z 287.2 → 191.2[6]

-

Abacavir-d4: (The precursor ion will be higher by 4 Da, and the product ion may be the same or shifted depending on the location of the deuterium atoms. The exact transition should be determined by direct infusion of the Abacavir-d4 standard.)

-

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) in a gradient or isocratic elution.[1]

-

Column: A C18 reversed-phase column is typically used for separation.[1]

Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

References

Application Notes and Protocols: Use of Abacavir-d4 in Pediatric Pharmacokinetic Studies of Abacavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection in both adults and children.[1] Optimizing abacavir dosage in pediatric populations is critical to ensure efficacy and minimize potential toxicities. Pharmacokinetic (PK) studies are essential for establishing appropriate dosing regimens in different pediatric age groups, from neonates to adolescents. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of abacavir in biological matrices. This document provides detailed application notes and protocols for the use of Abacavir-d4 in pediatric pharmacokinetic studies of abacavir.

Application of Abacavir-d4 in Bioanalysis

Abacavir-d4 is a deuterated analog of abacavir and serves as an ideal internal standard for the quantitative analysis of abacavir in biological samples. Its chemical and physical properties are nearly identical to those of abacavir, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the analyte, abacavar, by correcting for variability during sample preparation and analysis.

Experimental Protocols

Bioanalytical Method for Abacavir Quantification in Pediatric Plasma using LC-MS/MS with Abacavir-d4 Internal Standard

This protocol is adapted from validated LC-MS/MS methods for abacavir quantification in human plasma.[2][3]

a. Materials and Reagents:

-

Abacavir reference standard

-

Abacavir-d4 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

96-well plates or microcentrifuge tubes

b. Stock and Working Solutions:

-

Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve abacavir in methanol.

-

Abacavir-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Abacavir-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the abacavir stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Abacavir-d4 in 50% methanol.

c. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of pediatric plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.

-

Add 150 µL of the Abacavir-d4 internal standard working solution in acetonitrile to each well/tube.

-

Vortex the plate/tubes for 1 minute to precipitate plasma proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Abacavir: m/z 287.1 -> 191.1Abacavir-d4: m/z 291.1 -> 195.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

e. Method Validation:

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pediatric Pharmacokinetic Study Protocol (Illustrative Example)

This protocol is a composite based on typical pediatric PK study designs for abacavir.[1][4][5]

a. Study Design:

-

An open-label, single or multiple-dose pharmacokinetic study.

-

Enrollment of different pediatric age cohorts (e.g., neonates, infants, children, and adolescents).

-

Administration of an age and weight-appropriate dose of abacavir oral solution or tablets.

b. Subject Population:

-

HIV-1 infected or exposed pediatric patients.

-

Stratified by age groups as defined in the study protocol.

-

Informed consent from parents or legal guardians and assent from older children when appropriate.

c. Dosing Regimen:

-

Dosing will be based on current pediatric guidelines and the specific objectives of the study. For example:

d. Pharmacokinetic Sampling:

-

Intensive Sampling (for detailed PK profiling):

-

Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.

-

-

Sparse Sampling (for population PK modeling):

-

A limited number of samples (e.g., 2-4) collected at various times post-dose across the patient population.

-

e. Sample Handling and Storage:

-

Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma within 1 hour of collection.

-

Store plasma samples at -80°C until analysis.

Data Presentation

Table 1: Representative Dosing and Pharmacokinetic Parameters of Abacavir in Pediatric Populations

| Age Group | Dosing Regimen | Cmax (ng/mL) | AUC0-12 (ng·h/mL) | CL/F (L/h/kg) | Reference |

| Neonates (<1 month) | 2 mg/kg twice daily | ~1500 | ~6000 | ~0.33 | [4][5] |

| Infants (1 to <3 months) | 4 mg/kg twice daily | ~2500 | ~9000 | ~0.44 | [4][5] |

| Toddlers and Infants (≥3 months) | 8 mg/kg twice daily | 2300 | 5800 | ~1.38 | [1] |

| Children | 8 mg/kg twice daily | 3600 | 8200 | ~0.98 | [1] |

| Adolescents | 600 mg once daily | ~3000 | ~11000 | ~0.82 | [6] |

Note: The values presented are approximate and can vary based on individual patient factors.

Visualizations

Caption: Experimental workflow for a pediatric pharmacokinetic study of Abacavir.

References

- 1. Population pharmacokinetics of abacavir in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. asianpubs.org [asianpubs.org]

- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 5. Appendix A: Pediatric Antiretroviral Drug Information - Abacavir | NIH [clinicalinfo.hiv.gov]

- 6. Plasma pharmacokinetics of once-daily abacavir- and lamivudine-containing regimens and week 96 efficacy in HIV-infected Thai children - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Abacavir in Human Plasma using LC-MS/MS with Abacavir-d4 for Therapeutic Drug Monitoring

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of abacavir is crucial to ensure optimal drug exposure, minimizing the risk of therapeutic failure and adverse effects. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of abacavir in human plasma, employing its deuterated stable isotope, Abacavir-d4, as an internal standard (IS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution tandem mass spectrometry. Abacavir-d4, a deuterated analog of abacavir, is added to the plasma samples at a known concentration.[4] Due to its identical chemical and physical properties to the analyte, it co-elutes with abacavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguished from the unlabeled drug by its higher mass-to-charge ratio (m/z). By measuring the ratio of the peak area of the analyte to that of the internal standard, precise and accurate quantification of abacavir in the plasma sample can be achieved.

Experimental Protocols

1. Materials and Reagents

-

Abacavir sulfate (Reference Standard)

-

Abacavir-d4 (Internal Standard)[4]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of abacavir and Abacavir-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the abacavir stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of Abacavir-d4 at a suitable concentration (e.g., 100 ng/mL) in methanol/water (1:1, v/v).

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

3. Plasma Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or patient sample), add 50 µL of the internal standard working solution (Abacavir-d4).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be optimized for specific instruments.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution depending on the required separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Abacavir: m/z 287.2 → 191.1Abacavir-d4: m/z 291.2 → 195.1 |

| Collision Energy | Optimized for each transition |

Method Validation Data

The described method has been validated according to regulatory guidelines, and the following tables summarize the typical performance characteristics.

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental Workflow for Abacavir Therapeutic Drug Monitoring.

Caption: Metabolic Pathway of Abacavir.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of abacavir in human plasma for therapeutic drug monitoring. The use of Abacavir-d4 as an internal standard ensures high accuracy and precision, making this method suitable for clinical and research applications in the management of HIV-infected patients. This application note provides a comprehensive protocol and the necessary validation data to implement this method in a laboratory setting.

References

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Simultaneous analysis of antiretroviral drugs abacavir and tenofovir in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Abacavir in Human Plasma using Liquid-Liquid Extraction with Abacavir-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir is a potent nucleoside analog reverse-transcriptase inhibitor (NRTI) integral to the treatment of HIV infection.[1][2] Accurate quantification of Abacavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the determination of Abacavir in human plasma using its deuterated analog, Abacavir-d4, as an internal standard, followed by LC-MS/MS analysis. Abacavir-d4 is an ideal internal standard as its physicochemical properties are nearly identical to Abacavir, ensuring similar extraction efficiency and chromatographic behavior, which corrects for variations during sample processing and analysis.[1][2][3]

Quantitative Data Summary

The following tables summarize the validation parameters for a typical bioanalytical method for Abacavir quantification using LLE.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 29.8 - 9318 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Model | Linear, weighted (1/x²) |

Table 2: Accuracy and Precision (Quality Control Samples)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 29.8 | < 15% | < 15% | 85 - 115% |

| Low QC | 85 | < 15% | < 15% | 85 - 115% |

| Medium QC | 4500 | < 15% | < 15% | 85 - 115% |

| High QC | 8000 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Process Efficiency (%) |

| Abacavir | 86.8[4][5] | 87.9[4][5] |

| Abacavir-d4 | Consistent and reproducible | Not applicable |

Experimental Protocol

This protocol describes the liquid-liquid extraction of Abacavir from human plasma.

1. Materials and Reagents

-

Abacavir reference standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium hydroxide solution (0.5 N)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Deionized water

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Solutions

-

Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Abacavir in methanol to obtain a final concentration of 1 mg/mL.

-

Abacavir-d4 Internal Standard (IS) Working Solution (2 µg/mL): Prepare a working solution of Abacavir-d4 in 50:50 methanol:water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of Abacavir stock solution to achieve the desired concentrations.[4]

3. Sample Preparation and Extraction

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Pipette 100 µL of the plasma sample, calibration standard, or QC into a clean microcentrifuge tube.

-

Add 50 µL of the Abacavir-d4 internal standard working solution (2 µg/mL) to each tube and vortex for 10 seconds.

-

Add 50 µL of 0.5 N sodium hydroxide solution and vortex for another 10 seconds.[4]

-

Add 2.5 mL of the extraction solvent mixture (ethyl acetate:dichloromethane, 90:10 v/v).[4][5]

-

Vortex the tubes for 5 minutes at a moderate speed.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[6]

-

Carefully transfer the upper organic layer (approximately 2.0 mL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 300 µL of the mobile phase (e.g., acetonitrile and 10 mM ammonium formate, pH 3.0, 70:30 v/v).[4]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4][5]

-

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

-

Gradient: Isocratic elution with 70% B.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 2 µL.[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Abacavir: m/z 287.2 → 191.1

-

Abacavir-d4: m/z 291.2 → 195.1

-

Visualizations

Caption: Liquid-Liquid Extraction Workflow for Abacavir.

Caption: Mechanism of Action of Abacavir.

References

Solid-Phase Extraction of Abacavir from Human Plasma Using Abacavir-d4 as an Internal Standard: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV-1 infection. Accurate and reliable quantification of Abacavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive method for the extraction of Abacavir from human plasma using solid-phase extraction (SPE) with its deuterated analog, Abacavir-d4, as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Abacavir-d4 is critical for correcting for potential matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of Abacavir from human plasma. The protocol is optimized for use with Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which are known for their excellent retention of a wide range of compounds.

Materials and Reagents

-

Abacavir reference standard

-

Abacavir-d4 internal standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Oasis HLB 1 cc (30 mg) SPE cartridges

Equipment

-

SPE vacuum manifold

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation

-

Spiking of Internal Standard: To 200 µL of human plasma, add 20 µL of Abacavir-d4 working solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex: Gently vortex the plasma samples for 10 seconds to ensure thorough mixing.

-

Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. This step helps to disrupt protein binding and improve the retention of Abacavir on the SPE sorbent.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

Solid-Phase Extraction (SPE) Protocol

The following protocol is designed for Oasis HLB 1 cc (30 mg) cartridges.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. It is crucial not to let the sorbent bed dry out between the equilibration and sample loading steps.

-

Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge. A slow and steady flow rate is recommended to ensure optimal retention of the analyte.

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Perform a second wash with 1 mL of a stronger organic solvent mixture, such as 20% methanol in water, to remove less polar interferences. This step should be carefully optimized to ensure no loss of the analyte.

-

-

Elution: Elute Abacavir and Abacavir-d4 from the cartridge by passing 1 mL of methanol into a clean collection tube. A two-step elution with 500 µL of methanol each time can also be considered for a more concentrated eluate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex the reconstituted sample to ensure complete dissolution before transferring it to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of this SPE method.

Table 1: Recovery and Matrix Effect of Abacavir

| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |

| Abacavir | Low QC (5 ng/mL) | 92.5 | 4.2 | 98.7 | 3.1 |

| Mid QC (500 ng/mL) | 95.1 | 3.5 | 101.2 | 2.5 | |

| High QC (5000 ng/mL) | 93.8 | 3.9 | 99.5 | 2.8 |

Recovery is calculated by comparing the peak area of the analyte from the extracted sample to that of a post-extraction spiked sample. Matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Abacavir | 1 - 10,000 | > 0.995 | 1 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC | 5 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| Mid QC | 500 | ≤ 8 | 92-108 | ≤ 8 | 92-108 |

| High QC | 5000 | ≤ 7 | 93-107 | ≤ 7 | 93-107 |

Table 4: LC-MS/MS Parameters for Abacavir and Abacavir-d4

| Parameter | Abacavir | Abacavir-d4 |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Injection Volume | 5 µL | 5 µL |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 287.1 | 291.1 |

| Product Ion (m/z) | 191.1 | 195.1 |

| Collision Energy (eV) | 25 | 25 |

| Cone Voltage (V) | 30 | 30 |

Visualizations

Abacavir Metabolic Pathway

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Abacavar Quantification

Welcome to the technical support center for the bioanalysis of Abacavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the minimization of matrix effects when quantifying Abacavir using Abacavir-d4 as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they impact my Abacavir assay?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Abacavir, due to co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your assay.[1][2] In the analysis of Abacavir, phospholipids from plasma are a significant contributor to matrix effects, especially when using electrospray ionization (ESI) mass spectrometry.[1][3]

Q2: I am observing poor reproducibility and accuracy in my Abacavir quantification. Could matrix effects be the cause?

A: Yes, poor reproducibility and accuracy are classic indicators of uncompensated matrix effects.[1] The composition of biological matrices can differ between individual samples, leading to variable degrees of ion suppression or enhancement for Abacavir and its internal standard, Abacavir-d4.[1] This variability can result in inconsistent analytical outcomes. It is therefore critical to assess and minimize matrix effects during the development and validation of your method.[1]

Q3: How can I confirm that my Abacavir assay is being affected by matrix effects?

A: A widely used technique is the post-column infusion experiment.[1] In this method, a constant flow of a standard Abacavir solution is introduced into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the column.[1] Any significant dip or peak in the baseline signal at the retention time of Abacavir is indicative of ion suppression or enhancement, respectively.[1][4][5]

Q4: Why is Abacavir-d4 recommended as the internal standard?

A: A stable isotope-labeled (SIL) internal standard, such as Abacavir-d4, is the ideal choice for compensating for matrix effects.[6] Because Abacavir-d4 is chemically identical to Abacavir, it co-elutes and experiences nearly identical ionization suppression or enhancement.[6][7] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and reliable quantification even in the presence of matrix effects.[7]

Q5: My Abacavir signal is being suppressed. What are some initial troubleshooting steps?

A: If you are experiencing ion suppression, consider the following:

-

Optimize Chromatography: Ensure that Abacavir is chromatographically separated from the regions of major ion suppression. Matrix components often elute early in the chromatographic run. Adjusting the mobile phase gradient or employing a different stationary phase can help move the Abacavir peak to a cleaner region of the chromatogram.[1]

-

Improve Sample Preparation: A more rigorous sample clean-up can significantly reduce matrix effects. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3][8]

-

Check for Co-eluting Metabolites: Abacavir is metabolized in the body, and these metabolites can potentially co-elute and interfere with the analysis.[1] Ensure your chromatographic method separates Abacavir from its major metabolites.

Q6: Can the metabolism of Abacavir introduce interferences in the bioanalytical assay?